3-Hydroxy-4,4,4-trifluoro-2-butenoic acid
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Overview
Description
4,4,4-Trifluoro-3-hydroxybut-2-enoic acid is an organic compound with the molecular formula C4H3F3O2 It is characterized by the presence of trifluoromethyl and hydroxyl groups attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating or microwave irradiation methods . The resulting product undergoes intramolecular cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxybut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4,4-Trifluoro-3-oxobut-2-enoic acid, while reduction of the double bond can produce 4,4,4-Trifluoro-3-hydroxybutanoic acid.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxybut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving trifluoromethylated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-2-enoic acid: Similar structure but lacks the hydroxyl group.
4,4,4-Trifluoro-3-oxobut-2-enoic acid: Similar structure but contains a carbonyl group instead of a hydroxyl group.
4,4,4-Trifluoro-3-hydroxybutanoic acid: Similar structure but lacks the double bond.
Uniqueness
4,4,4-Trifluoro-3-hydroxybut-2-enoic acid is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H3F3O3 |
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Molecular Weight |
156.06 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1,8H,(H,9,10)/b2-1- |
InChI Key |
LQFCENLHIPNZEW-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(F)(F)F)\O)\C(=O)O |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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